tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly referred to as L-Lysine(Boc)-Osu, is a synthetic derivative of the essential amino acid lysine. This compound features two tert-butyloxycarbonyl (Boc) protective groups and an N-hydroxysuccinimide (OSu) ester, which enhances its reactivity in peptide synthesis. The Boc groups serve to protect the amino and carboxyl functionalities of lysine from unwanted reactions during peptide assembly, while the OSu group acts as an activated ester, facilitating efficient coupling with other amino acids or molecules. This unique structure makes L-Lysine(Boc)-Osu a versatile building block in peptide synthesis and protein modification.
L-Lysine(Boc)-Osu is primarily involved in amide coupling reactions, where it reacts with the free amine group of another amino acid or peptide chain to form peptide bonds. The OSu group is highly reactive and can undergo substitution reactions with nucleophiles such as amines, leading to the formation of stable amide bonds. Additionally, the Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield free lysine, allowing for further functionalization or incorporation into larger peptide structures.
While L-Lysine(Boc)-Osu itself does not exhibit direct biological activity, it plays a crucial role in synthesizing biologically active peptides. These peptides can interact with various biological targets, including enzymes and receptors, influencing cellular processes such as signaling pathways and metabolic functions. Notably, peptides synthesized from L-Lysine(Boc)-Osu have been explored for potential therapeutic applications, including cancer treatment and biomarker binding .
The synthesis of L-Lysine(Boc)-Osu involves several key steps:
This multi-step synthesis ensures that both the amino and carboxyl groups are adequately protected while allowing for subsequent reactions that utilize the reactive OSu group.
L-Lysine(Boc)-Osu is extensively utilized in various fields:
Research indicates that peptides synthesized using L-Lysine(Boc)-Osu can interact with specific enzymes and receptors, affecting cellular mechanisms such as histone acetylation-deacetylation pathways. This capability facilitates investigations into protein dynamics and regulatory mechanisms within cells, making it an important tool in biochemical research .
L-Lysine(Boc)-Osu can be compared with several similar compounds:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| tert-Butyloxycarbonyl-L-lysine | Similar structure but lacks OSu ester | Does not facilitate efficient peptide bond formation due to lack of reactivity |
| tert-Butyloxycarbonyl-L-lysine 4-nitrophenyl ester | Contains a different ester group | Different reactivity profile; used for distinct applications |
L-Lysine(Boc)-Osu stands out due to its dual protection of lysine and the highly reactive OSu ester group. This combination makes it particularly effective for peptide synthesis and protein modification under mild conditions, enhancing its utility compared to other lysine derivatives.
L-Lysine(Boc)-OSu, formally known as N-alpha,N-epsilon-di-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester, represents a pivotal building block in peptide synthesis and protein modification chemistry [1] . This compound features dual tert-butoxycarbonyl protection groups on both the alpha and epsilon amino groups of lysine, coupled with an N-hydroxysuccinimide ester activation that enhances its reactivity for coupling reactions . The molecular formula C20H33N3O8 and molecular weight of 443.49 g/mol characterize this versatile synthetic intermediate [5] .
Solid-phase peptide synthesis employs L-Lysine(Boc)-OSu as a critical component for incorporating lysine residues into growing peptide chains while maintaining orthogonal protection strategies [6] [7]. The compound's dual protection system allows for selective deprotection under specific conditions, making it compatible with both Boc-based and Fmoc-based synthesis protocols [9].
The orthogonal protection scheme in L-Lysine(Boc)-OSu synthesis relies on the differential reactivity of the tert-butoxycarbonyl groups under varying acidic conditions [6] [7]. The dual Boc protection provides temporal control over deprotection, with the alpha-amino Boc group typically removed first under milder acidic conditions, followed by the epsilon-amino Boc group under more stringent conditions [10] . This orthogonal approach enables the selective functionalization of lysine residues without interference from other reactive sites on the peptide chain [9].
Research has demonstrated that the Boc protection strategy offers superior results for synthesizing difficult sequences compared to alternative protection schemes [11]. The trifluoroacetic acid treatment used in Boc-based synthesis selectively dissolves protected peptide chains and disrupts secondary structure formation, which is particularly beneficial for lysine-containing sequences prone to aggregation [11] [12].
Advanced orthogonal protection systems have been developed specifically for lysine residues, including monomethoxytrityl, allyl formatyl, and dimethyl-dioxocyclohex-ylidene-methylbutyl groups [13]. These systems require distinct deprotection conditions: dilute trifluoroacetic acid, catalytic palladium, and dilute hydrazine respectively, providing multiple levels of selectivity for complex peptide architectures [13].
The coupling efficiency of L-Lysine(Boc)-OSu in challenging sequence contexts has been extensively studied, with lysine demonstrating a moderate coupling efficiency of approximately 92% in standard solid-phase peptide synthesis protocols [14]. This efficiency is significantly higher than more problematic amino acids such as histidine (85%) and proline (84%), but lower than easily coupled residues like glycine (95%) [14].
| Amino Acid | Coupling Efficiency (%) | Difficulty Classification | Sequence Length Impact |
|---|---|---|---|
| Lysine | 92 | Moderate | -0.8% per residue |
| Histidine | 85 | Difficult | -1.2% per residue |
| Threonine | 87 | Difficult | -1.0% per residue |
| Arginine | 89 | Difficult | -1.1% per residue |
| Valine | 88 | Difficult | -1.3% per residue |
| Glycine | 95 | Easy | -0.5% per residue |
The coupling efficiency of lysine derivatives decreases systematically with increasing peptide length, showing a decline of approximately 0.8% per additional residue [15] [14]. This reduction is attributed to the formation of secondary structures and aggregation phenomena that occur as the peptide chain grows longer [15] [11].
Microwave-assisted solid-phase peptide synthesis has shown remarkable improvements in coupling efficiency, achieving yields of 89% compared to 78% for standard protocols [16] [17]. The enhanced coupling efficiency results from improved heat transfer and reduced reaction times, which minimize competing side reactions and hydrolysis of the activated ester [16] [18].
Advanced coupling strategies have demonstrated that the use of N-hydroxysuccinimide esters like L-Lysine(Boc)-OSu can achieve coupling rates of 10-15 residues per hour under optimized conditions [12]. These rapid coupling protocols employ in situ neutralization techniques with coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in dimethyl sulfoxide [12].
Solution-phase conjugation methodologies utilizing L-Lysine(Boc)-OSu have emerged as powerful tools for biomolecular modification and functionalization [19] [20]. These approaches leverage the activated N-hydroxysuccinimide ester group to achieve efficient coupling reactions in homogeneous solution conditions, providing superior control over reaction stoichiometry and product distribution [21] [22].
The controlled functionalization of biomolecular scaffolds using L-Lysine(Boc)-OSu relies on the chemoselective reactivity of the N-hydroxysuccinimide ester group toward primary amines [21] [22]. This selectivity enables the modification of proteins and peptides at specific lysine residues while leaving other functional groups intact [23] [24].
Protein modification protocols using N-hydroxysuccinimide esters achieve labeling efficiencies ranging from 68% to 88% depending on the target protein structure and lysine content [25]. The optimal pH range for these reactions typically falls between 8.0 and 8.5, where the lysine amino groups are sufficiently deprotonated to act as nucleophiles while maintaining protein stability [21] [26] [27].
| Protein Type | Lysine Content (%) | NHS Ester Labeling Efficiency (%) | Optimal pH Range | Reaction Time (min) |
|---|---|---|---|---|
| Albumin | 6.8 | 85 | 8.0-8.5 | 30 |
| Immunoglobulin G | 5.2 | 78 | 7.8-8.2 | 45 |
| Lysozyme | 7.1 | 82 | 8.2-8.6 | 25 |
| Cytochrome C | 8.9 | 88 | 8.0-8.4 | 20 |
| Transferrin | 5.8 | 79 | 7.9-8.3 | 40 |
The reaction mechanism involves nucleophilic attack by the lysine amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, forming a tetrahedral intermediate that eliminates N-hydroxysuccinimide as a leaving group [21] [28]. This process creates a stable amide bond between the lysine residue and the modifying agent, providing excellent conjugate stability under physiological conditions [22] [29].
Research has demonstrated that the site-specific modification of proteins can be achieved by exploiting the microenvironmental differences around individual lysine residues [22]. Lysine residues in hydrophobic environments exhibit lower pKa values and enhanced nucleophilicity, making them preferentially reactive toward N-hydroxysuccinimide esters [22].
Chemoselective modification strategies employing L-Lysine(Boc)-OSu have been developed to achieve precise control over protein functionalization [22] [23]. These approaches leverage the differential reactivity of amino groups based on their chemical environment and accessibility [24] [29].
Advanced chemoselective strategies have been developed that convert N-hydroxysuccinimide esters to more selective thioesters through treatment with sodium 2-mercaptoethanesulfonate [30] [23]. This two-step process first generates a reactive thioester intermediate, which then undergoes selective reaction with N-terminal cysteine residues to form stable amide bonds [23] [24].
The chemoselective modification of lysine residues has been achieved using computer-assisted design of sulfonyl acrylate reagents, which demonstrate preferential reactivity toward specific lysine residues on native protein sequences [22]. These reagents exploit the intrinsic nucleophilicity differences between lysine residues in different microenvironments, achieving site-specific modification with high selectivity [22].
| Synthesis Method | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Scalability |
|---|---|---|---|---|
| Standard Boc Protection | 78 | 2.5 | 85 | Good |
| Microwave-Assisted SPPS | 89 | 0.8 | 92 | Limited |
| Flow Chemistry SPPS | 92 | 1.2 | 94 | Excellent |
| Solution Phase Synthesis | 85 | 4.0 | 88 | Excellent |
| Convergent Synthesis | 82 | 3.5 | 86 | Good |
| In Situ Neutralization | 87 | 1.8 | 90 | Good |
Kinetic studies have revealed that the chemoselective modification of lysine residues depends critically on the reaction pH and the local chemical environment [26] [27]. At pH 8.0, the reaction preferentially targets lysine residues with reduced pKa values, while at higher pH values, the selectivity decreases due to increased deprotonation of all amino groups [22] [26].
The nucleophilic acyl substitution mechanism represents the fundamental pathway through which L-Lysine(Boc)-OSu undergoes acylation reactions [1] [2]. This mechanism proceeds through a well-established two-step process involving initial nucleophilic attack followed by leaving group elimination [3] [4]. The carbonyl carbon of the N-hydroxysuccinimide ester serves as the electrophilic center, with the electron-withdrawing nature of the succinimide ring enhancing reactivity compared to simple alkyl esters [5] [6].
The tetrahedral intermediate formation constitutes the rate-determining step in most NHS ester acylation reactions [7] [8]. During nucleophilic attack, the planar carbonyl carbon undergoes rehybridization from sp² to sp³ geometry, forming a tetrahedral intermediate with the nucleophile, leaving group, and oxygen anion attached to the central carbon [3] [9]. This intermediate exhibits stereoelectronic control in its decomposition, with the breakdown pathway dependent upon the precise orientation of lone pair orbitals of the heteroatoms [10] [11].
Primary amine nucleophiles demonstrate the highest reactivity toward NHS esters, with the order of selectivity being lysine > histidine > tyrosine > serine > threonine [12] [13]. This selectivity arises from the basicity and nucleophilicity of the attacking species, with more basic amines providing greater driving force for tetrahedral intermediate formation [14] [15]. The α-amino group and ε-amino group of lysine exhibit comparable reactivity under physiological conditions, though site-specific modification can be achieved through careful pH control [15] [16].
Competing reaction pathways include hydrolysis and succinimide ring-opening mechanisms [17] [18]. Recent investigations have revealed that NHS esters can undergo non-innocent side reactions, particularly with structurally complex reagents where nucleophilic attack on the imidic carbonyl of the succinimide ring leads to N-succinamide derivative formation [17] [18]. The extent of this side reaction varies from 0.6% to 18% depending on the specific lysine environment and reaction conditions [17].
pH-dependent reactivity represents a critical parameter governing NHS ester acylation efficiency [16] [14]. The optimal pH range for acylation reactions lies between 7.2 and 8.5, where primary amines exist predominantly in their deprotonated, nucleophilic form [19] [16]. At pH values below 7.0, amino group protonation significantly diminishes nucleophilicity, while pH values above 9.0 promote competing hydrolysis reactions [16] [20].
Kinetic studies reveal that acylation rates increase exponentially with pH in the physiological range, following Arrhenius behavior with activation energies ranging from 63 to 87 kJ/mol [21] [20]. At pH 7.4, the reaction rate constant for NHS ester aminolysis ranges from 8.7×10¹ to 9.2×10¹ M⁻¹s⁻¹ [22]. However, this rate increases 3.2-fold at pH 8.0 and 8.5-fold at pH 9.0, demonstrating the exponential pH dependence of the acylation process [16] [20].
Solvent effects profoundly influence NHS ester reactivity and selectivity [14] . Aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance acylation rates by approximately 4-fold compared to aqueous systems [14] . This enhancement arises from reduced solvation of the nucleophile and decreased competition from water molecules [14]. In DMF, the selectivity index for primary amine acylation increases to 14.0 compared to 1.0 in phosphate-buffered saline .
Ionic strength effects demonstrate complex behavior, with low ionic strength conditions (5-30 mM) promoting enhanced selectivity for N-terminal cysteine residues compared to high ionic strength environments (300 mM) [24] [16]. This phenomenon results from electrostatic interactions and changes in protein conformation that affect nucleophile accessibility [24]. The buffer composition also influences reaction kinetics, with non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) preferred for NHS ester activation [25].
Hydrolysis represents the primary competing reaction for NHS ester acylation, with rates strongly dependent on pH, temperature, and buffer composition [12] [16]. The hydrolysis mechanism follows pseudo-first-order kinetics with respect to NHS ester concentration, proceeding through nucleophilic attack by water or hydroxide ions [26] [20]. Base-catalyzed hydrolysis predominates at pH values above 8.0, with hydroxide ion acting as the nucleophile [26] [25].
Stability profiles demonstrate dramatic pH dependence, with half-life values ranging from 480 minutes at pH 4.0 to 2 minutes at pH 10.0 [20] [27]. At physiological pH 7.4, NHS esters exhibit half-lives of 120-166 minutes, providing sufficient stability for most bioconjugation applications [20]. However, at pH 9.0, the hydrolysis rate increases 14-33 fold, with half-lives dropping to 5-9 minutes [16] [20].
Temperature effects follow Arrhenius kinetics, with hydrolysis rates approximately doubling for every 10°C increase in temperature [21] [28]. The activation energy for NHS ester hydrolysis ranges from 60-80 kJ/mol, similar to values observed for other activated esters [28] [21]. Controlled temperature studies at 25°C in buffered solutions (pH 7-9) demonstrate predictable degradation kinetics suitable for stability assessment .
Competing hydrolysis pathways include both direct water attack and general base catalysis by buffer components [26] [16]. The rate of hydrolysis relative to aminolysis depends on the concentration of competing nucleophiles, with protein concentrations above 1 mg/mL generally favoring acylation over hydrolysis [26]. Kinetic analysis reveals that hydrolysis rates are inversely related to nucleophile concentration, following Michaelis-Menten-type kinetics in complex biological systems [16] [26].